molecular formula C11H23ClO5 B1650786 16-Chloro-2,5,8,11,14-pentaoxahexadecane CAS No. 120259-67-8

16-Chloro-2,5,8,11,14-pentaoxahexadecane

Cat. No.: B1650786
CAS No.: 120259-67-8
M. Wt: 270.75
InChI Key: SGGFTROAPISQIT-UHFFFAOYSA-N
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Description

16-Chloro-2,5,8,11,14-pentaoxahexadecane is a synthetic organic compound characterized by its chloro and multiple ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16-Chloro-2,5,8,11,14-pentaoxahexadecane typically involves multi-step organic reactions. One common method is the stepwise addition of chloroethanol units to a polyethylene glycol backbone under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of ether linkages.

Industrial Production Methods: On an industrial scale, the compound is produced through a continuous flow process that ensures consistent quality and yield. The process involves the use of specialized reactors and catalysts to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 16-Chloro-2,5,8,11,14-pentaoxahexadecane can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding chloro-oxo derivatives.

  • Reduction: Reduction reactions can be employed to convert the chloro group to a hydroxyl group.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride are often used.

  • Substitution: Nucleophiles like sodium azide or iodide can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Chloro-oxo derivatives.

  • Reduction: Hydroxylated derivatives.

  • Substitution: Various nucleophilic substitution products.

Scientific Research Applications

16-Chloro-2,5,8,11,14-pentaoxahexadecane has several applications in scientific research:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, aiding in the construction of complex molecules.

  • Biology: The compound is used in the study of cell membrane permeability and interactions with biological macromolecules.

  • Industry: The compound is utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism by which 16-Chloro-2,5,8,11,14-pentaoxahexadecane exerts its effects involves its interaction with molecular targets and pathways. The compound's ether linkages and chloro group play a crucial role in its binding affinity and reactivity. The specific pathways and targets depend on the context of its application, such as drug delivery or chemical synthesis.

Comparison with Similar Compounds

16-Chloro-2,5,8,11,14-pentaoxahexadecane is compared with similar compounds like 16-Chloro-1-phenyl-2,5,8,11,14-pentaoxahexadecane and 2,5,8,11,14-Pentaoxahexadecan-16-ol. While these compounds share structural similarities, this compound is unique in its combination of chloro and ether groups, which imparts distinct chemical properties and reactivity.

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Properties

IUPAC Name

1-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]-2-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23ClO5/c1-13-4-5-15-8-9-17-11-10-16-7-6-14-3-2-12/h2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGFTROAPISQIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10767091
Record name 16-Chloro-2,5,8,11,14-pentaoxahexadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10767091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120259-67-8
Record name 16-Chloro-2,5,8,11,14-pentaoxahexadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10767091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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